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Compound of Interest

Compound Name: 2-Amino-5-bromopyrimidine

Cat. No.: B017363

A Spectroscopic Comparison of 2-Amino-5-bromopyrimidine and Its Precursors: Pyrimidine
and 2-Aminopyrimidine

This guide provides a detailed spectroscopic comparison of 2-Amino-5-bromopyrimidine with
its precursors, 2-aminopyrimidine and pyrimidine. The objective is to offer researchers,
scientists, and drug development professionals a comprehensive reference for the identification
and characterization of these compounds through comparative FT-IR, *H NMR, and 3C NMR
data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for pyrimidine, 2-aminopyrimidine,
and 2-Amino-5-bromopyrimidine.

**Table 1: FT-IR Spectroscopic Data (cm™1) **
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. . . L 2-Amino-5-

Functional Group Pyrimidine 2-Aminopyrimidine L

bromopyrimidine
) 3456-3182 (broad)[1]
N-H Stretch (Amine) 2] 3400-3200 (broad)
C-H Stretch
_ 3100-3000 2960.5[2] ~3100

(Aromatic)

C=N Stretch (Ring) 1600-1550[3] 1600-1650[3] ~1600

C=C Stretch (Ring) 1570-1596[4] 1570-1596[4] ~1580

N-H Bend (Amine) 1648.5[2] ~1640

C-N Stretch 1216.7[2] ~1200

C-Br Stretch 700-600

Table 2: 1H NMR Spectroscopic Data (o, ppm)

2-Amino-5-

S Pyrimidine (in 2-Aminopyrimidine  bromopyrimidine

roton
CDCls) (in D20) (Solvent not

specified)

H-2 9.26[5]

H-4, H-6 8.78[5] 8.3 (d) 8.4 (s, 2H)

H-5 7.36[5] 6.7 (V)

-NH2 6.8 (s, 2H)

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 3: 13C NMR Spectroscopic Data (8, ppm)
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] o 2-Amino-5-
o . 2-Aminopyrimidine o
Pyrimidine (in bromopyrimidine
Carbon (Solvent not .
Water) . (Data not readily
specified) .
available)
c-2 160.01[6] 163.2
C-4,C-6 159.75[6] 158.5
C-5 125.05[6] 110.1

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the compounds by measuring the
absorption of infrared radiation.

Methodology:

o Sample Preparation: For solid samples, the KBr pellet method is employed. A small amount
of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine
powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

 Instrumentation: A Nicolet AVATAR 330 FT-IR spectrometer or a similar instrument is used.[2]

» Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The
spectrum is recorded in the range of 4000-400 cm~*. A background spectrum of a pure KBr
pellet is recorded and automatically subtracted from the sample spectrum.

e Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption
bands corresponding to the functional groups of the pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the compounds by observing the magnetic
properties of the atomic nuclei.
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Methodology:

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable
deuterated solvent (e.g., CDCls, DMSO-de, D20) in an NMR tube.

Instrumentation: A Bruker 300 MHz NMR spectrometer or an instrument with a similar or
higher field strength is used.

Data Acquisition:

o H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good
signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

o 13C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical
shifts are reported in ppm relative to TMS.

Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed
to determine the structure of the molecule. For identifying exchangeable protons like those in
an amino group, a D20 exchange experiment can be performed.

UV-Visible Spectroscopy

Objective: To obtain information about the electronic transitions within the molecule.
Methodology:

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g.,
ethanol, water). The concentration is adjusted to obtain an absorbance reading between 0.1
and 1.0.

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

Data Acquisition: The spectrum is recorded over a wavelength range of 200-400 nm. A blank
containing only the solvent is used as a reference.

Analysis: The wavelength of maximum absorbance (Amax) is determined from the spectrum.
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Structural Relationships and Synthetic Pathway

The following diagram illustrates the synthetic progression from the parent pyrimidine ring to 2-
Amino-5-bromopyrimidine. This pathway highlights the introduction of the amino group and
subsequent bromination, which are key transformations that influence the spectroscopic
properties of the resulting molecules.

Synthetic Pathway of 2-Amino-5-bromopyrimidine

Amination _
>

Bromination >| 2-Amino-5-bromopyrimidine

Pyrimidine 2-Aminopyrimidine

Click to download full resolution via product page

Caption: Synthetic pathway from pyrimidine to 2-Amino-5-bromopyrimidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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